1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolopyridine core with a trifluoromethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to scale up the synthesis. This includes the selection of appropriate boron reagents and palladium catalysts, as well as the use of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolopyridine core can interact with various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
- 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methyl
- 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-ethyl
Uniqueness: 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and enhance the compound’s reactivity and versatility compared to its analogs .
Properties
Molecular Formula |
C13H12F3N3 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
1-tert-butyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12F3N3/c1-12(2,3)19-7-8(5-17)10-4-9(13(14,15)16)6-18-11(10)19/h4,6-7H,1-3H3 |
InChI Key |
BQYSXCQZHMRUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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